Kinase Selectivity: MKK4 Inhibitor 39 vs. Dihydropteridinone BI-D1870
A derivative of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold (compound 39) demonstrates a 37.4-fold selectivity for MKK4 over the related kinase RSK4 [1]. This is a marked improvement over the parent screening hit, the dihydropteridinone BI-D1870, which is an unselective ribosomal S6 kinase inhibitor with broad off-target activity against RSK isoforms and PLK1 [1].
| Evidence Dimension | Kinase Selectivity (Fold-selectivity for MKK4 vs. RSK4) |
|---|---|
| Target Compound Data | 37.4-fold selectivity for MKK4 over RSK4 |
| Comparator Or Baseline | BI-D1870 (Dihydropteridinone scaffold) |
| Quantified Difference | Compound 39 exhibits >37-fold selectivity, whereas BI-D1870 is a known pan-RSK inhibitor with a broad off-target profile [1]. |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
High selectivity is a critical parameter for reducing off-target toxicity and improving therapeutic windows, making this scaffold a superior choice for developing targeted MKK4 inhibitors compared to non-selective starting points like BI-D1870.
- [1] Katzengruber L. et al. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. J. Med. Chem. 2025, 68, 14, 14782–14805. View Source
